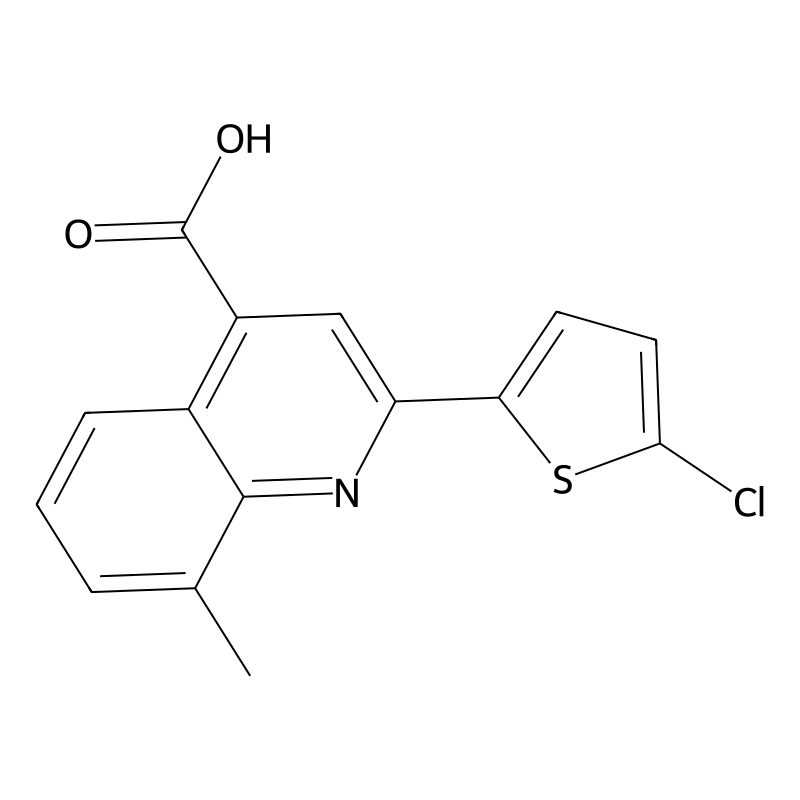

2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-Infective Agents

Field: This compound has been studied in the field of Medicinal Chemistry .

Application: The compound has been synthesized as a potential anti-infective agent .

Method of Application: The synthesis included crucial transformations such as the condensation of 1,3-cyclohexanediones with thiourea, cyclization with acetophenones, and the Vilsmeier-Haack-Arnold reaction .

The compound 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is an organic molecule featuring a quinoline core substituted with a chlorothiophene group and a carboxylic acid functional group. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the chlorothiophene moiety enhances its chemical properties, making it a subject of interest for various synthetic and biological studies.

There is no scientific literature available on the mechanism of action of this specific compound.

- Oxidation: Utilizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to introduce additional functional groups.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, allowing for the introduction of new functional groups through reagents such as amines or thiols.

Common Reaction Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium thiolate in dimethyl sulfoxide.

Research indicates that 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown its effectiveness against various pathogens, including Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent with low cytotoxicity profiles. Additionally, modifications to its structure have led to the development of compounds with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

The synthesis of 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

- Bromination of a quinoline derivative: This step introduces bromine into the quinoline ring.

- Introduction of the chlorothiophene moiety: This is achieved through coupling reactions, often utilizing coupling agents or catalysts.

- Carboxylic acid formation: The final step involves converting a suitable precursor into the carboxylic acid functional group at the 4-position of the quinoline structure.

Industrial Production

For large-scale production, methods such as continuous flow synthesis are favored due to better control over reaction conditions and improved yields.

The compound has several applications across different fields:

- Medicinal Chemistry: It serves as a lead compound in drug discovery for various therapeutic targets.

- Material Science: Utilized in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

- Chemical Research: Acts as a building block in synthesizing more complex organic molecules.

Studies on similar compounds indicate that they may interact with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves modulation of enzyme activity or disruption of protein-protein interactions. For instance, compounds with similar structures have been shown to induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species accumulation.

Several compounds share structural similarities with 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid, including:

- 6-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

- 8-Methylquinoline-4-carboxylic acid

- 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Uniqueness

The uniqueness of 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid lies in its specific combination of substituents on the quinoline core. The presence of both bromine and chlorine atoms, along with the thiophene and methyl groups, imparts distinct chemical and physical properties that can lead to different reactivity patterns and biological activities compared to other similar compounds.